molecular formula C8H9F3O3 B6181712 methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate CAS No. 1374328-92-3

methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate

Cat. No.: B6181712
CAS No.: 1374328-92-3
M. Wt: 210.2
InChI Key:
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Description

Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is a synthetic organic compound with the molecular formula C8H9F3O3. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the trifluoromethylation of a cyclopentane derivative. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the ketone and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate involves the reaction of a cyclopentanone derivative with a trifluoromethylating agent, followed by esterification with methanol and carboxylation with carbon dioxide.", "Starting Materials": [ "Cyclopentanone", "Trifluoromethylating agent (e.g. trifluoromethyl iodide, trifluoromethyl sulfonate)", "Methanol", "Carbon dioxide" ], "Reaction": [ "Cyclopentanone is reacted with a trifluoromethylating agent in the presence of a base (e.g. potassium carbonate) to form the corresponding trifluoromethylated cyclopentanone.", "The trifluoromethylated cyclopentanone is then esterified with methanol in the presence of an acid catalyst (e.g. sulfuric acid) to form methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate.", "Finally, the ester is carboxylated with carbon dioxide in the presence of a base (e.g. sodium hydroxide) to form the desired product, methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate." ] }

CAS No.

1374328-92-3

Molecular Formula

C8H9F3O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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